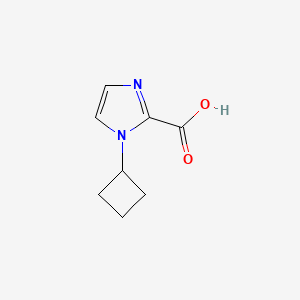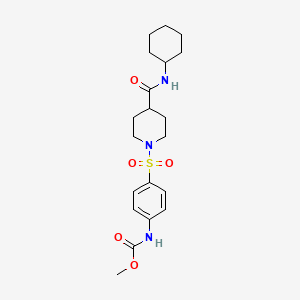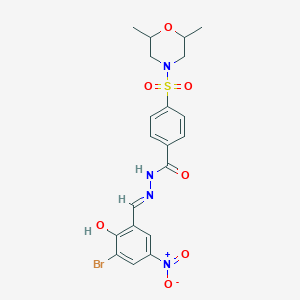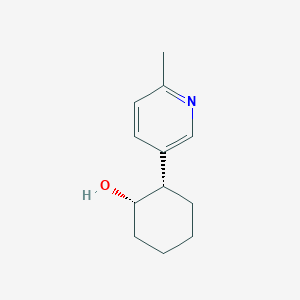
1-Cyclobutyl-1H-imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group and a carboxylic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: NHCs as catalysts, with various electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .
Aplicaciones Científicas De Investigación
1-Cyclobutyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-cyclobutyl-1H-imidazole-2-carboxylic acid, particularly as an MBL inhibitor, involves binding to the active site of the enzyme and disrupting its function. This interaction is facilitated by the compound’s ability to engage with flexible active site loops, enhancing its inhibitory potency . The molecular targets include various MBLs, such as Verona Integron-encoded MBLs (VIMs) .
Comparación Con Compuestos Similares
1-Cyclobutyl-1H-imidazole-4-carboxylic acid hydrochloride: Shares a similar structure but differs in the position of the carboxylic acid group.
1H-imidazole-2-carboxylic acid: Lacks the cyclobutyl group, resulting in different chemical properties and applications.
Uniqueness: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-cyclobutylimidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCLFPVXVQMPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2628717.png)
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B2628720.png)
![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)

![1-{4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2628724.png)
![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)

![methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628729.png)
![4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2628730.png)

![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2628732.png)
![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)
